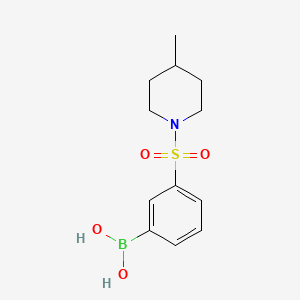
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H18BNO4S and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and as a drug delivery system. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18BNO4S
- Molecular Weight : 273.16 g/mol
Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. A study investigating various boronic-imine compounds, including those structurally similar to this compound, found that certain derivatives reduced the viability of prostate cancer cells significantly while sparing healthy cells. Specifically, compounds B5 and B7 decreased cancer cell viability to 33% and 44% at a concentration of 5 µM, compared to 71% and 95% viability in healthy fibroblast cells, respectively .
Table 1: Cytotoxicity of Boronic Compounds on Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Antimicrobial Properties
The antimicrobial efficacy of boronic acids has also been explored. In a study assessing the activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, certain boronic compounds demonstrated inhibition zones ranging from 7 to 13 mm. This indicates a promising potential for these compounds in treating bacterial infections .
Antioxidant Activity
Boronic acids have shown antioxidant properties as well. In assays measuring antioxidant capacity using methods such as DPPH and ABTS, several phenyl boronic acid derivatives exhibited activities comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). This suggests that this compound could contribute to oxidative stress management in biological systems .
Drug Delivery Applications
Recent advancements have positioned phenylboronic acids as effective platforms for drug delivery systems. A study highlighted the development of a core-shell nanoconstruct utilizing phenylboronic acid for loading chemotherapeutic agents. The system demonstrated high drug loading capabilities and pH-responsive release profiles, which may enhance therapeutic outcomes in cancer treatment .
Table 2: Characteristics of Phenylboronic Acid-Based Drug Delivery Systems
| Feature | Description |
|---|---|
| Loading Capability | High |
| Size | Uniform |
| Stability | Colloidal |
| Release Profile | pH-responsive |
Eigenschaften
IUPAC Name |
[3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFNPZMWUJEXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















